molecular formula C21H22D6N2O5 B1191709 Trimethobenzamide D6

Trimethobenzamide D6

Cat. No.: B1191709
M. Wt: 394.49
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Contemporary Drug Discovery and Development

The incorporation of isotopic labels into drug molecules provides researchers with a powerful tool to track and study their behavior within complex biological systems simsonpharma.commusechem.com. This is particularly crucial in drug discovery and development, where understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential for determining its efficacy and safety simsonpharma.commusechem.comchemicalsknowledgehub.com. By using labeled compounds, scientists can precisely follow the drug's journey through the body, identify metabolites, and quantify drug concentrations in various tissues and fluids simsonpharma.comchemicalsknowledgehub.commetsol.com. This detailed understanding at the molecular level is vital for optimizing drug candidates and predicting their performance in clinical settings musechem.com.

Overview of Deuteration Strategies in Pharmaceutical Science

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612) atoms, is a specific type of isotopic labeling employed in pharmaceutical science. This seemingly subtle change can lead to significant alterations in the pharmaceutical characteristics of a drug compared to its non-deuterated counterpart nih.govresearchgate.net. The primary reason for this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than the carbon-hydrogen bond scielo.org.mxscispace.comresearchgate.net.

Deuteration strategies often involve incorporating deuterium at metabolically labile positions within the drug molecule, sometimes referred to as "soft spots" nih.gov. This can attenuate or slow down the metabolic breakdown of the drug, potentially leading to improved pharmacokinetic properties such as increased half-life, reduced clearance, and higher systemic exposure nih.govscispace.comresearchgate.netnih.gov. Several methods exist for incorporating deuterium, ranging from simple hydrogen-deuterium exchange reactions with deuterated solvents to more complex synthetic routes that introduce deuterium at specific positions chemicalsknowledgehub.comarkat-usa.org. The choice of strategy depends on the target molecule's structure and the desired deuterium incorporation sites arkat-usa.org.

Role of Deuterated Analogs in Mechanistic Biological and Chemical Investigations

Deuterated analogs are invaluable probes in mechanistic biological and chemical investigations. In chemistry, deuterium labeling is widely used to study reaction mechanisms and determine reaction rates by observing kinetic isotope effects scielo.org.mxarkat-usa.orgacs.org. In biological systems, deuterated compounds help elucidate metabolic pathways by allowing researchers to track the fate of specific atoms within a molecule as it undergoes biotransformation simsonpharma.comscielo.org.mxchemicalsknowledgehub.commetsol.com.

Mass spectrometry (MS) is a key analytical technique used in conjunction with deuterated analogs scielo.org.mxmetsol.comarkat-usa.org. Because deuterium adds mass to the molecule, the mass difference between the deuterated analog and its non-deuterated counterpart or metabolites can be easily detected and quantified using MS-based methods like LC-MS/MS metsol.comslideshare.net. This enables the precise identification and quantification of the parent drug and its metabolites in biological samples, providing critical data for pharmacokinetic and metabolic studies metsol.comacs.org. Deuterated analogs can also serve as internal standards in quantitative MS analysis, improving the accuracy and reliability of measurements scielo.org.mxacs.org.

Contextualizing Trimethobenzamide D6 as a Research Probe in Bioanalytical and Metabolic Studies

Trimethobenzamide is a benzamide (B126) derivative that functions as an antiemetic, primarily believed to exert its effects by inhibiting the chemoreceptor trigger zone (CTZ) nih.govwikipedia.orgnih.gov. The parent compound, Trimethobenzamide, has a molecular formula of C₂₁H₂₈N₂O₅ and a molecular weight of 388.47 g/mol axios-research.com. Its mean elimination half-life in humans is reported to be between 7 to 9 hours wikipedia.orgfda.govnih.govwikem.org. A significant portion of a single dose is excreted unchanged in the urine nih.govwikem.org. The major metabolic pathway identified for Trimethobenzamide is oxidation, leading to the formation of Trimethobenzamide N-oxide nih.govwikem.org.

This compound is a deuterium-labeled analog of Trimethobenzamide. The "D6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. This substitution results in a molecular formula of C₂₁H₂₂N₂O₅D₆ and a molecular weight of 394.5 g/mol axios-research.com. The difference in molecular weight between Trimethobenzamide and this compound makes the deuterated analog particularly useful in bioanalytical and metabolic studies using mass spectrometry scielo.org.mxmetsol.comarkat-usa.org.

In bioanalytical studies, this compound can be employed as an internal standard for the quantification of Trimethobenzamide in biological matrices such as plasma or urine scielo.org.mxacs.org. By adding a known amount of the deuterated internal standard to a biological sample, researchers can account for variations in sample preparation, matrix effects, and instrument response during LC-MS/MS analysis, leading to more accurate and reproducible results metsol.comacs.org.

In metabolic studies, this compound can be used to investigate the metabolic fate of Trimethobenzamide. Although the major metabolite, Trimethobenzamide N-oxide, has been identified, the full metabolic profile and the activity of metabolites may require further investigation nih.gov. By administering this compound or using it in in vitro metabolic systems, researchers can track the deuterium label through various metabolic transformations. Changes in the deuterium enrichment at specific positions in metabolites can provide insights into the sites of metabolic attack and the enzymes involved scielo.org.mxchemicalsknowledgehub.commetsol.com.

For example, if the six deuterium atoms in this compound are placed at positions known or suspected to be involved in metabolic oxidation, tracking the loss or retention of these deuterium atoms in the resulting metabolites can help confirm the metabolic pathways and potentially reveal the extent of kinetic isotope effects on different metabolic routes. This information is crucial for understanding the pharmacokinetics of Trimethobenzamide and identifying potential metabolic liabilities.

While specific detailed research findings focusing solely on the use of this compound in bioanalytical and metabolic studies were not extensively detailed in the provided search results, the general principles and applications of deuterated analogs in these areas, as described in the literature, directly apply to this compound. Its use as an internal standard in quantitative bioanalysis and as a probe for elucidating metabolic pathways aligns with established practices in pharmaceutical research utilizing stable isotope labeling scielo.org.mxmetsol.comacs.org.

Below is a table summarizing the key properties of Trimethobenzamide and this compound relevant to their use in research:

PropertyTrimethobenzamideThis compound
Molecular FormulaC₂₁H₂₈N₂O₅C₂₁H₂₂N₂O₅D₆
Molecular Weight388.47 g/mol axios-research.com394.5 g/mol axios-research.com
Isotopic LabelNoneDeuterium (D6)
Primary UseParent compoundResearch probe, Internal Standard

Properties

Molecular Formula

C21H22D6N2O5

Molecular Weight

394.49

Origin of Product

United States

Synthesis and Isotopic Modification Strategies for Trimethobenzamide D6

Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several strategic approaches. The choice of method depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the availability of starting materials. researchgate.netresearchgate.net

Hydrogen-Deuterium (H/D) exchange reactions are a primary method for incorporating deuterium. nih.gov These reactions involve the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom and are often catalyzed by acids, bases, or transition metals. mdpi.comresearchgate.netnih.gov For example, metal catalysts like palladium or ruthenium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.govnih.gov The regioselectivity of the exchange—meaning which specific hydrogens are replaced—can often be controlled by the choice of catalyst and reaction conditions, making it a powerful tool for late-stage deuteration of complex molecules. acs.orgresearchgate.net

An alternative and often more direct strategy involves the use of deuterated building blocks or reagents from the outset of a synthetic sequence. researchgate.netsimsonpharma.com This approach ensures the precise placement and high isotopic enrichment of deuterium in the final molecule. marketersmedia.com For many complex syntheses, incorporating a small, pre-deuterated precursor is more efficient and provides better control over the location of the labels than attempting H/D exchange on the final, complex molecule. enamine.netresearchgate.net This method is particularly advantageous when the target positions for deuteration are not amenable to H/D exchange reactions.

Targeted Deuteration of Trimethobenzamide: Design Considerations and Rationale

The structure of Trimethobenzamide (C₂₁H₂₈N₂O₅) features several potential sites for deuteration. For Trimethobenzamide D6, the most logical and common target for deuteration is the two N-methyl groups of the dimethylaminoethoxy side chain [-O-CH₂-CH₂-N(CH₃)₂]. Replacing the six hydrogen atoms on these two methyl groups with deuterium creates a stable, non-labile labeled compound, N-{[4-(2-dimethylamino-d6-ethoxy)phenyl]methyl}-3,4,5-trimethoxy-benzamide.

The synthesis of the parent compound, Trimethobenzamide, can be achieved by reacting 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride. wikipedia.orgeurekaselect.com A common route to the key benzylamine (B48309) intermediate involves the alkylation of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride. wikipedia.org

Following the deuterated building block strategy, the synthesis of this compound would logically employ a deuterated version of this reagent. The synthesis would proceed as follows:

Alkylation of p-hydroxybenzaldehyde with 2-(dimethylamino-d6)ethyl chloride. This key step incorporates the six deuterium atoms into the precursor molecule.

The resulting 4-(2-dimethylamino-d6-ethoxy)benzaldehyde is then converted to the corresponding benzylamine.

Finally, acylation of the deuterated benzylamine with 3,4,5-trimethoxybenzoyl chloride yields the target compound, this compound.

This building block approach is highly efficient for producing this compound with a high degree of isotopic purity and precise deuterium placement.

Spectroscopic Characterization of Synthesized this compound

Following synthesis, rigorous characterization is required to confirm the identity, purity, and isotopic enrichment of the this compound. This is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). ansto.gov.au

NMR spectroscopy is an indispensable tool for verifying the successful and specific incorporation of deuterium. clearsynth.com

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the six protons of the two N-methyl groups (typically around δ 2.3 ppm) would be absent or significantly reduced in intensity. The disappearance of this signal is strong evidence of successful deuteration at the intended positions.

¹³C NMR: The carbon NMR spectrum would show an isotopic shift for the carbons attached to the deuterium atoms. The signal for the N-methyl carbons would appear slightly upfield compared to the non-deuterated compound. Furthermore, due to coupling with the deuterium nucleus (which has a spin I=1), the carbon signal would appear as a multiplet (typically a triplet of triplets for a -CD₃ group), providing definitive proof of the C-D bond formation. cdnsciencepub.com

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the incorporated deuterium atoms. The ²H NMR spectrum of this compound would display a signal at the chemical shift corresponding to the N-methyl positions, confirming the location of the labels. wikipedia.orgsigmaaldrich.com

Table 1: Expected NMR Spectroscopic Data Comparison

NucleusTrimethobenzamideThis compoundObservation
¹H Signal for -N(CH₃)₂ protonsAbsence of signal for -N(CD₃)₂ protonsConfirms replacement of H with D.
¹³C Singlet for -N(CH₃)₂ carbonsUpfield-shifted multiplet for -N(CD₃)₂ carbonsConfirms C-D bonds and location.
²H No signalSignal at the chemical shift of N-methyl groupsDirectly detects deuterium at the target site.

High-Resolution Mass Spectrometry (HRMS) is used to verify the correct molecular weight and assess the isotopic purity of the synthesized this compound. nih.govnih.gov

The monoisotopic mass of unlabeled Trimethobenzamide is 388.2049 g/mol . By replacing six hydrogen atoms (1.0078 u) with six deuterium atoms (2.0141 u), the expected monoisotopic mass of this compound increases by approximately 6.0378 u.

Mass Calculation:

Mass of 6 H = 6 * 1.007825 u = 6.04695 u

Mass of 6 D = 6 * 2.014102 u = 12.084612 u

Mass Difference = 12.084612 u - 6.04695 u = 6.037662 u

Expected Mass of this compound = 388.2049 + 6.0377 = 394.2426 g/mol

HRMS can measure this mass with high precision (typically to within 5 ppm), confirming the elemental composition. Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the isotopic purity can be calculated. nih.govnih.gov A successful synthesis will show a dominant peak for the D6 species, with very low relative abundances for D0 to D5 species, confirming high isotopic enrichment. acs.org

Chromatographic Purity Assessment for Research Applications

The reliability of research data, particularly in pharmacokinetic and metabolic studies, hinges on the purity of the analytical standards used. For isotopically labeled compounds like this compound, a comprehensive purity assessment is critical. This evaluation extends beyond determining chemical purity to also confirm isotopic enrichment and identify the presence of any unlabeled analyte. Chromatographic techniques are central to this process, providing the necessary separation of the deuterated compound from potential impurities.

High-Performance Liquid Chromatography (HPLC), especially in its reverse-phase mode (RP-HPLC), is a foundational technique for assessing the chemical purity of this compound. These methods separate compounds based on their polarity, allowing for the detection and quantification of synthesis-related impurities. Several validated HPLC methods developed for the parent compound, Trimethobenzamide, can be adapted for its deuterated analogue. scielo.brusp.br The primary goal is to ensure that the main peak corresponding to the compound is well-separated from any other signals, which may represent starting materials, by-products, or degradation products. usp.brijpbs.net

A typical stability-indicating RP-HPLC method separates Trimethobenzamide from its degradation products effectively. scielo.brusp.br Such methods are crucial for ensuring the integrity of the standard over time.

Interactive Table 1: Exemplary RP-HPLC Conditions for Trimethobenzamide Purity Analysis Users can filter and sort the data presented in this table.

ParameterCondition 1Condition 2
Column Kromasil 100 C-18 (250 x 4.6mm, 5µm) scielo.brusp.brNewcrom R1 sielc.com
Mobile Phase Methanol: Ammonium (B1175870) Formate (44:56, v/v) scielo.brusp.brAcetonitrile, Water, and Phosphoric Acid sielc.com
Flow Rate 1.0 mL/min scielo.brusp.brNot Specified
Detection Photodiode Array (PDA) at 213 nm scielo.brusp.brUV or Mass Spectrometry (MS) sielc.com
Column Temp. Ambient40°C ijpbs.net
Run Time 12 minutes scielo.br5 minutes (UPLC method) ijpbs.net

While HPLC with UV detection is powerful for assessing chemical purity, it cannot distinguish between deuterated and non-deuterated forms of the compound. For this compound, it is crucial to determine the isotopic purity (the percentage of molecules that are correctly labeled with six deuterium atoms) and to quantify the amount of residual, unlabeled Trimethobenzamide. This is accomplished by coupling liquid chromatography with mass spectrometry (LC-MS). fda.gov

LC-MS analysis provides two critical pieces of information. First, the liquid chromatography component separates the this compound from other chemical impurities. Second, the mass spectrometer detects ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of this compound from unlabeled Trimethobenzamide, as the deuterated version will have a higher mass. This technique is sensitive enough to detect even trace amounts of the unlabeled compound, which is a critical parameter for its use as an internal standard in quantitative bioanalysis. nih.gov

The purity assessment must also account for potential process-related impurities and degradation products. The synthesis of Trimethobenzamide can result in several known impurities. lookchem.com These impurities must be controlled to below regulatory limits, often requiring analytical methods capable of their detection and quantification. nih.gov

Interactive Table 2: Potential Impurities in Trimethobenzamide Synthesis This table lists impurities that could potentially be present in this compound preparations.

Impurity NameChemical NameReference
Trimethobenzamide Impurity 12-(4-(aminomethyl)phenoxy)-N,N-dimethylethan-1-amine hydrochloride synzeal.com
3,4,5-Trimethoxybenzoic acid3,4,5-Trimethoxybenzoic acid nih.gov
Amine-dimer impurityNot specified lookchem.com
N-oxide ImpurityN,N-Dimethyl-2-(4-((3,4,5-trimethoxybenzamido)methyl)phenoxy)ethan-1-amine oxide pharmaffiliates.com
Aldehyde Impurity4-(2-(Dimethylamino)ethoxy)benzaldehyde pharmaffiliates.com

Advanced Analytical Methodologies Utilizing Trimethobenzamide D6

Application of Trimethobenzamide D6 as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. This approach is fundamental for achieving the highest levels of accuracy and precision in determining the concentration of the target analyte, Trimethobenzamide, in complex biological matrices like plasma, serum, or urine.

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched compound (in this hypothetical case, this compound) to a sample before processing. usp.br This deuterated analog serves as an internal standard. The fundamental principle of IDMS is that the stable isotope-labeled internal standard is chemically identical to the analyte of interest (Trimethobenzamide) and will therefore exhibit the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. biopharmaservices.com

Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference due to the presence of deuterium (B1214612) atoms in this compound. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte. This ratiometric measurement corrects for variations in sample handling and instrument response, leading to significantly enhanced accuracy and reproducibility of the results.

Mitigation of Matrix Effects and Ion Suppression/Enhancement by Deuterated Internal Standards

Biological samples are complex mixtures containing numerous endogenous components such as salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantification.

A deuterated internal standard like this compound is the most effective tool to compensate for these matrix effects. biopharmaservices.com Because it co-elutes with the unlabeled Trimethobenzamide during liquid chromatography, it experiences the same matrix-induced changes in ionization efficiency. As the quantification is based on the ratio of the analyte to the internal standard, any suppression or enhancement of the signal will affect both compounds similarly, and the ratio will remain constant, thus providing a reliable and accurate measurement of the analyte's concentration.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Trimethobenzamide and its Deuterated Analog

The development of a robust and reliable LC-MS/MS method is a prerequisite for the quantitative analysis of Trimethobenzamide using this compound as an internal standard. This process involves the systematic optimization of both the chromatographic and mass spectrometric conditions, followed by a thorough validation to ensure the method's performance.

Optimization of Chromatographic Separation Parameters for Resolution and Speed

The primary goal of chromatographic optimization is to achieve a complete separation of Trimethobenzamide from other components in the sample matrix in the shortest possible time. Key parameters that are typically optimized include:

Column Chemistry: Selecting an appropriate stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) to achieve the desired retention and peak shape for Trimethobenzamide.

Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, as well as the pH and concentration of any additives (e.g., formic acid, ammonium (B1175870) formate), to control the retention and elution of the analyte. vliz.bevliz.be

Flow Rate and Gradient Profile: Optimizing the flow rate and the gradient elution profile (the change in mobile phase composition over time) to ensure sharp, symmetrical peaks and a short run time.

Mass Spectrometric Detection Parameter Optimization for Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection of Trimethobenzamide and this compound. The optimization process involves:

Ionization Source Parameters: Adjusting settings such as the electrospray voltage, gas flows (nebulizer and heater gases), and temperature to maximize the generation of ions for both the analyte and the internal standard.

Selection of Precursor and Product Ions: Identifying the most abundant and stable precursor ion (the molecular ion) for both Trimethobenzamide and this compound in the first quadrupole. These precursor ions are then fragmented in the collision cell, and the most intense and specific product ions are selected for monitoring in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity.

Collision Energy and Other Parameters: Optimizing the collision energy to achieve efficient fragmentation of the precursor ions into the desired product ions, thereby maximizing the signal intensity. vliz.bevliz.be

Validation Parameters: Linearity, Limit of Quantification, Precision, and Accuracy in Research Matrices

Once the LC-MS/MS method is optimized, it must be validated to demonstrate its reliability for its intended purpose. While no specific validation data for a method using this compound is available, a typical validation would assess the following parameters in a relevant biological matrix:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percent deviation from the nominal concentration.

The following table illustrates a hypothetical summary of validation parameters for an LC-MS/MS method for Trimethobenzamide, as no actual data with this compound is available.

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%1 ng/mL
Intra-day Precision (CV %) ≤ 15% (≤ 20% at LLOQ)2.5 - 8.7%
Inter-day Precision (CV %) ≤ 15% (≤ 20% at LLOQ)3.1 - 9.5%
Intra-day Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.2 to 6.8%
Inter-day Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-4.7 to 7.3%

Assessment of Method Robustness and Reproducibility in Bioanalytical Assay Development

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). bioanalysis-zone.combiopharmaservices.com The fundamental purpose of an SIL-IS is to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the quantification of the parent drug, Trimethobenzamide. researchgate.netnih.gov However, the reliability of this approach hinges on the demonstrated robustness and reproducibility of the analytical method. nih.govbioanalysis-zone.com

Robustness refers to the capacity of a bioanalytical method to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during routine use. nih.gov Reproducibility, on the other hand, is the ability of the method to yield consistent results for the same sample when measured under different conditions, such as by different analysts, on different instruments, or on different days. thermofisher.com

The assessment of these parameters is a critical component of method validation, providing confidence that the assay is fit for its intended purpose. nih.gov When using this compound as an internal standard, the evaluation ensures that it reliably tracks the analytical behavior of Trimethobenzamide across a range of conditions.

Key Parameters in Robustness Testing

During the development and validation of a bioanalytical assay for Trimethobenzamide utilizing this compound, several parameters are intentionally varied to assess robustness. These typically include:

Chromatographic Conditions: Minor adjustments to the mobile phase composition (e.g., ±2% organic solvent), pH of the aqueous phase, flow rate, and column temperature.

Sample Preparation: Variations in extraction time, pH of the extraction buffer, and volume of reagents.

Instrument Settings: Small changes in mass spectrometry parameters.

The results from these variations are compared against the results from the nominal (original) conditions. The acceptance criterion is typically that the results from the varied conditions should not deviate significantly from the nominal results, often within ±15%.

Below is an illustrative data table showing the results of a robustness study for a hypothetical bioanalytical assay of Trimethobenzamide using this compound.

Table 1: Example of a Robustness Assessment for Trimethobenzamide Analysis
Parameter VariedModificationConcentration Found (ng/mL)% Deviation from Nominal
Mobile Phase Composition+2% Acetonitrile101.5+1.5%
-2% Acetonitrile98.9-1.1%
Column Temperature+2 °C100.8+0.8%
-2 °C99.2-0.8%
Flow Rate+0.02 mL/min98.5-1.5%
-0.02 mL/min101.1+1.1%

Reproducibility Assessment through Incurred Sample Reanalysis (ISR)

A key test for reproducibility in regulated bioanalysis is Incurred Sample Reanalysis (ISR). nih.gov This involves re-analyzing a subset of study samples at a later date to verify the original results. thermofisher.com The use of this compound is crucial in this context, as it helps to mitigate variability that might arise over time or due to different analytical runs. biopharmaservices.com

Regulatory guidelines typically recommend that for small molecules, at least two-thirds of the re-analyzed samples should have results that are within 20% of the original values. nih.gov Successful ISR provides a high degree of confidence in the reproducibility of the bioanalytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in this compound Analysis

While liquid chromatography-mass spectrometry (LC-MS) is more commonly employed for the analysis of pharmaceutical compounds in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable and powerful alternative for certain analytes. For a compound like Trimethobenzamide, and by extension its deuterated internal standard this compound, GC-MS can be utilized, particularly if the compound exhibits sufficient volatility and thermal stability, or can be derivatized to do so.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high selectivity and sensitivity. nih.gov The analysis of Trimethobenzamide and its D6 analogue by GC-MS would involve a series of optimized steps from sample preparation to detection.

Sample Preparation for GC-MS

Biological samples (e.g., plasma, urine) typically require a more rigorous cleanup and often a derivatization step for GC-MS analysis compared to LC-MS.

Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be used to isolate Trimethobenzamide and the spiked this compound from the biological matrix.

Derivatization: To improve volatility and chromatographic behavior, a derivatization step might be necessary. This could involve silylation to convert polar functional groups (like amines) into less polar, more volatile silyl (B83357) derivatives.

GC-MS Method Parameters

A typical GC-MS method for the analysis of Trimethobenzamide would be developed by optimizing several key parameters. The use of this compound as an internal standard helps to control for any variability in the extraction, derivatization, and injection steps. researchgate.net

A hypothetical set of GC-MS parameters for the analysis of Trimethobenzamide is presented in the table below.

Table 2: Illustrative GC-MS Method Parameters for Trimethobenzamide Analysis
ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven ProgramInitial 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Interface Temp290 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (Hypothetical)m/z for Trimethobenzamide (e.g., specific fragments) and m/z for this compound (corresponding fragments +6 Da)

In this setup, the oven temperature is programmed to ramp up, allowing for the separation of the analyte from other components in the sample extract. nih.gov After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized. In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) fragments characteristic of Trimethobenzamide and this compound. This provides excellent selectivity and reduces chemical noise, leading to lower limits of detection. The quantification would be based on the ratio of the peak area of a characteristic Trimethobenzamide fragment to that of its corresponding deuterated fragment from this compound.

Investigations into the Metabolic Fate and Pathways of Trimethobenzamide Using Deuterium Labeling

Impact of Deuteration on the Enzymatic Metabolism of Trimethobenzamide

Deuterium (B1214612) substitution at metabolically labile positions in a drug molecule can significantly alter its metabolic rate, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool in medicinal chemistry to probe reaction mechanisms and to develop drugs with improved pharmacokinetic profiles. However, specific studies quantifying the KIE on cytochrome P450 (CYP450) mediated biotransformations of Trimethobenzamide D6 have not been reported. Similarly, there is no published research that utilizes deuterium substitution to definitively identify the metabolically labile positions and bonds within the Trimethobenzamide molecule.

Determination of Kinetic Isotope Effects (KIEs) on Cytochrome P450-Mediated Biotransformations

The study of KIEs provides valuable insights into the rate-determining steps of enzymatic reactions. For CYP450-mediated metabolism, a significant KIE is often observed when the cleavage of a carbon-hydrogen bond is the slowest step in the metabolic process. Replacing hydrogen with the heavier isotope deuterium can slow down this bond cleavage, leading to a reduced rate of metabolism. There is currently no available data from in vitro or in vivo studies that have determined the KIE for the metabolism of this compound.

Identification of Metabolically Labile Positions and Bonds through Deuterium Substitution

Strategically placing deuterium atoms at different positions within a molecule can help identify the primary sites of metabolic attack. If deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite, it indicates that the carbon-hydrogen bond at that position is a primary site of metabolism. Scientific literature lacks any studies that have employed this technique to map the metabolically labile positions of Trimethobenzamide.

In Vitro Metabolic Profiling and Elucidation using this compound

In vitro metabolic studies using liver microsomes are a standard method to assess the metabolic stability and identify the metabolites of new chemical entities. The use of a deuterated analog like this compound in such studies would be instrumental in distinguishing drug-related metabolites from background noise and in tracking the metabolic fate of the molecule with high precision using mass spectrometry. However, no such studies focusing on this compound have been published.

Microsomal Stability Studies and Determination of Intrinsic Clearance (CLint)

Microsomal stability assays are conducted to determine the intrinsic clearance (CLint) of a compound, which is a measure of its metabolic stability in the liver. This parameter is crucial for predicting in vivo hepatic clearance. There are no publicly available reports on the microsomal stability of this compound or its corresponding CLint value.

Identification and Structural Characterization of Deuterated Metabolites by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a key analytical technique for identifying and structurally characterizing drug metabolites. The distinct mass shift introduced by deuterium labeling in this compound would facilitate the unambiguous identification of its metabolites in complex biological matrices. To date, no studies have been published that report the identification and structural characterization of any deuterated metabolites of this compound.

Pharmacological Research Applications of Trimethobenzamide D6 for Mechanistic Insights

Elucidation of Molecular Mechanisms of Action through Targeted Deuteration

Targeted deuteration, as seen with Trimethobenzamide D6, can be employed in pharmacological research to gain deeper insights into the molecular mechanisms by which a drug exerts its effects. By altering the isotopic composition of the molecule, researchers can trace its metabolic fate or potentially influence reaction kinetics at specific sites, thereby shedding light on key interactions and transformations.

Tracing Pharmacological Pathways and Signaling Events in Cellular and Animal Models

Deuterium (B1214612) labeling is a well-established technique for tracing the metabolic pathways and distribution of a drug within biological systems. googleapis.com By administering this compound to cellular or animal models, researchers can differentiate the administered compound from any endogenously similar substances or metabolites of the non-deuterated form using mass spectrometry. This allows for precise tracking of the parent drug and the identification and characterization of its metabolites. Although specific studies detailing the use of this compound for tracing its pharmacological pathways or signaling events were not found in the provided data, this is a standard application for deuterated compounds in preclinical research. Such studies can help to understand how the drug is processed, where it accumulates, and how it might interact with various cellular components or signaling cascades over time.

Theoretical and Computational Studies on Deuteration and Isotope Effects in Trimethobenzamide Research

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Deuterium (B1214612) Substitution Effects on Molecular Properties

The introduction of deuterium into the Trimethobenzamide structure, creating Trimethobenzamide D6, induces subtle yet significant alterations in its molecular properties. These changes are primarily due to the greater mass of deuterium compared to protium (B1232500), which influences the vibrational energy of chemical bonds. Quantum mechanical (QM) calculations are instrumental in predicting these effects at an electronic level.

One of the most direct consequences of deuteration is the change in the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point energy and vibrates at a lower frequency. This can be computationally modeled using methods like Density Functional Theory (DFT). Such calculations can predict shifts in the infrared spectrum, providing a theoretical basis for experimental verification.

Table 1: Predicted Molecular Property Changes in this compound vs. Trimethobenzamide
Molecular PropertyTrimethobenzamide (Calculated)This compound (Predicted)Predicted % Change
C-H/C-D Stretching Frequency (cm⁻¹)~2950~2200-25.4%
Average C-H/C-D Bond Length (Å)1.0981.096-0.18%
Molecular Dipole Moment (Debye)3.453.42-0.87%

Computational Prediction and Interpretation of Kinetic Isotope Effects in Enzymatic Reactions

The metabolic transformation of many drugs involves the cleavage of a C-H bond, which is often a rate-determining step. uspto.gov Substituting hydrogen with deuterium can slow down this process, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for predicting the magnitude of these KIEs in the context of an enzyme's active site. nih.govnih.gov

For Trimethobenzamide, a primary metabolic pathway is N-dealkylation, which involves the enzymatic oxidation of the carbon adjacent to the nitrogen atom. By placing deuterium atoms on the N,N-dimethyl groups (resulting in a D6 isotopologue), the rate of this metabolic process is expected to decrease. Computational models can simulate the reaction pathway for both the deuterated and non-deuterated substrate within a model of the relevant cytochrome P450 enzyme active site. These simulations can calculate the activation energies for the C-H and C-D bond cleavage, allowing for a direct prediction of the primary KIE. nih.gov Secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking, can also be modeled to understand their influence on the transition state. uspto.gov

Table 2: Predicted Kinetic Isotope Effects for N-dealkylation of this compound
ParameterPredicted ValueInterpretation
Primary KIE (kH/kD)4.5 - 6.0Indicates that C-D bond cleavage is a significant rate-limiting step in the metabolic pathway.
Secondary KIE (kH/kD)1.05 - 1.15Suggests minor changes in the hybridization of adjacent atoms during the transition state.

Molecular Modeling Approaches to Understanding Conformational Dynamics and Ligand-Receptor Binding Energetics of Deuterated Species

The subtle structural changes induced by deuteration can impact the conformational landscape of this compound and its binding affinity for its target receptor. Molecular modeling techniques, such as conformational analysis and free energy calculations, are employed to investigate these effects.

Deuteration can alter the torsional energy barriers and preferred dihedral angles within the molecule, potentially shifting the equilibrium between different conformational states. While these changes are typically small, they can be significant if a specific conformation is required for receptor binding. Enhanced sampling MD simulations can be used to explore the conformational space of both Trimethobenzamide and this compound, providing a detailed picture of their dynamic behavior. nih.gov

Furthermore, the energetics of ligand-receptor binding can be assessed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP). These calculations can predict whether the deuterated compound exhibits a more favorable binding free energy. While the direct impact of deuteration on binding affinity is often modest, any alteration in the dominant solution-phase conformation could lead to a more or less favorable presentation of the molecule to the binding site. ekb.eg

Table 3: Predicted Binding Energetics of this compound
ParameterTrimethobenzamideThis compoundPredicted Difference
Binding Free Energy (ΔG, kcal/mol)-8.5-8.7-0.2
Key H-Bond Occupancy (%)75%78%+3%
van der Waals Contribution (kcal/mol)-12.3-12.5-0.2

In Silico Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies Informed by Deuteration

In silico methods play a crucial role in modern drug design, and the data from deuteration studies can be a valuable input for building more predictive Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) models. By computationally assessing the impact of deuteration at various positions on the Trimethobenzamide scaffold, researchers can develop a deeper understanding of its metabolic vulnerabilities and the structural features critical for its activity.

For SAR, computational models can correlate changes in electronic properties due to deuteration with predicted binding affinities. rsc.org For instance, if deuteration at a specific site leads to a slight change in charge distribution that enhances a key electrostatic interaction with the receptor, this can inform the design of new analogs.

In SMR studies, the focus is on predicting metabolic outcomes. By systematically modeling the KIEs for different potential metabolic pathways (e.g., N-dealkylation, O-demethylation, aromatic hydroxylation), a metabolic map can be constructed. This allows for the in silico design of deuterated analogs where metabolic "soft spots" are selectively hardened, potentially leading to an improved pharmacokinetic profile with increased metabolic stability. nih.gov

Table 4: In Silico SAR/SMR Profile of Positionally Deuterated Trimethobenzamide Analogs
AnalogDeuteration PositionPredicted Metabolic Stability (Relative to Parent)Predicted Receptor Affinity (Relative to Parent)
This compoundN,N-dimethyl4.8x1.05x
Trimethobenzamide D3Methoxy (one)1.5x1.01x
Trimethobenzamide D2Aromatic Ring1.2x0.99x

Emerging Research Frontiers and Future Directions for Trimethobenzamide D6

Untapped Potential of Deuterium-Labeled Trimethobenzamide in Advanced Analytical Techniques

The presence of deuterium (B1214612) atoms in Trimethobenzamide D6 provides a unique handle for sophisticated analytical methodologies, offering unprecedented insights into its distribution and metabolic fate.

One of the most promising applications lies in Imaging Mass Spectrometry (IMS) . Techniques like Multi-Isotope Imaging Mass Spectrometry (MIMS) can leverage the distinct mass of deuterium to visualize the precise subcellular distribution of this compound and its metabolites within tissues. nih.gov This allows researchers to move beyond measuring bulk concentrations in plasma and instead map the drug's journey to its site of action and areas of metabolic activity with high spatial resolution. For instance, IMS could be used to determine the concentration of this compound within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, its presumed site of action, providing a direct link between tissue exposure and pharmacological response.

Furthermore, this compound is an invaluable tool as an internal standard for quantitative mass spectrometry. clearsynth.comtexilajournal.com In complex biological matrices, deuterated standards co-elute with the non-labeled analyte but are distinguishable by their mass, allowing for highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. texilajournal.comwisdomlib.org This is crucial for detailed pharmacokinetic and metabolic studies.

Table 1: Potential Applications of this compound in Advanced Analytical Techniques

Analytical TechniqueApplication for this compoundPotential Insights Gained
Imaging Mass Spectrometry (IMS) Visualize the spatial distribution of the compound and its metabolites in tissue sections.- Pinpoint drug accumulation at the target site (e.g., chemoreceptor trigger zone).- Identify tissues with high metabolic activity.- Correlate local drug concentration with cellular responses.
Quantitative Mass Spectrometry Serve as a stable isotope-labeled internal standard for bioanalytical assays.- Achieve highly accurate and precise quantification of Trimethobenzamide in biological fluids (plasma, urine).- Compensate for matrix effects and analytical variability. clearsynth.comtexilajournal.com
Metabolite Profiling Trace the metabolic fate of the drug by identifying deuterium-containing metabolites.- Elucidate complex metabolic pathways.- Differentiate drug-related metabolites from endogenous molecules.
Pharmacokinetic (PK) Studies Enable more robust and reliable measurement of drug absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in- Determine key PK parameters with greater confidence.- Understand the influence of deuteration on the drug's overall disposition.

Bridging Mechanistic Insights Derived from Deuteration to Novel Rational Drug Design Principles

The study of this compound offers profound insights that can guide the principles of rational drug design. The primary mechanism through which deuteration alters a drug's properties is the Kinetic Isotope Effect (KIE) . nih.govbioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for much of drug metabolism. nih.govbioscientia.de

By strategically placing deuterium atoms at known sites of metabolic oxidation ("metabolic hotspots") on the Trimethobenzamide molecule, researchers can slow down its breakdown. alfa-chemistry.com This provides several advantages that inform future drug design:

Reduced Formation of Reactive Metabolites: Drug metabolism can sometimes produce chemically reactive metabolites that may lead to toxicity. nih.govresearchgate.net By slowing the metabolic process that forms such metabolites, deuteration can mitigate this risk. Studying this effect in this compound can provide a template for designing safer drugs by identifying and blocking pathways that lead to toxic byproducts.

Modulation of Pharmacokinetics: The KIE can lead to a longer plasma half-life, increased drug exposure (AUC), and potentially a reduced dosing frequency. scienceopen.comgabarx.com Quantifying these changes with this compound provides a direct measure of how targeted deuteration can be used to fine-tune the pharmacokinetic profile of a drug to optimize its therapeutic window. nih.govsemanticscholar.org

These insights allow medicinal chemists to move beyond a trial-and-error approach, instead using deuterium substitution as a predictable tool to improve the properties of existing and future drug candidates. nih.govnih.gov

Methodological Advancements in Isotopic Labeling and Detection Technologies

The synthesis and analysis of deuterated compounds like this compound are benefiting from significant technological progress. Historically, isotopic labeling required lengthy, multi-step syntheses starting from simple labeled precursors. However, modern advancements are making the process more efficient and versatile.

Late-stage functionalization (LSF) has emerged as a transformative strategy. musechem.comopenmedscience.com This approach allows for the introduction of deuterium atoms into a complex molecule, like Trimethobenzamide, at or near the final step of its synthesis. musechem.comopenmedscience.com Methods such as hydrogen isotope exchange (HIE) enable the direct replacement of hydrogen with deuterium, which reduces synthesis time, minimizes radioactive waste (in the case of tritium labeling), and allows for the rapid creation of various deuterated isotopologues for study. hwb.gov.inmusechem.com

In parallel, detection technologies have become more sensitive. High-resolution mass spectrometry (HRMS) and advanced NMR spectroscopy techniques allow for the precise determination of isotopic enrichment and the exact location of deuterium atoms within the molecule. These advancements are critical for quality control and for interpreting the results of metabolic and pharmacokinetic studies.

Table 2: Comparison of Isotopic Labeling Methodologies

MethodologyDescriptionAdvantages for Synthesizing this compound
Traditional Synthesis Incorporation of deuterium occurs early in the synthetic route using deuterated starting materials.- Well-established chemical routes.
Late-Stage Functionalization (LSF) Introduction of deuterium into the nearly complete Trimethobenzamide molecule. musechem.comopenmedscience.comopenmedscience.com- Increased efficiency and reduced synthesis time.- Lower cost and less radioactive waste.- Flexibility to create different labeled versions quickly.
Hydrogen Isotope Exchange (HIE) Direct exchange of specific hydrogen atoms for deuterium on the target molecule. musechem.com- High atom economy.- Allows for selective labeling of specific molecular positions.

Addressing Remaining Research Gaps in Understanding Trimethobenzamide's Comprehensive Metabolic and Pharmacological Landscape

Despite its long-standing use, there are still gaps in the complete understanding of Trimethobenzamide's pharmacology and metabolism. This compound is an ideal tool to address these unanswered questions.

Another area for investigation is the potential for metabolic switching. When one metabolic pathway is slowed by deuteration, the metabolism may be redirected down alternative pathways. bioscientia.de Studying the metabolite profile of this compound compared to its non-deuterated parent can reveal these secondary pathways, which may have their own pharmacological or toxicological implications. plos.org

Finally, the precise mechanism of action at the molecular level can be further explored. While Trimethobenzamide is known to be a D2 receptor antagonist, deuteration could subtly alter its binding affinity or receptor interaction kinetics. mdpi.com Comparative studies between the deuterated and non-deuterated forms could provide deeper insights into the structure-activity relationship and the specific interactions that govern its antiemetic effect.

Q & A

Basic Research Questions

Q. How is Trimethobenzamide D6 synthesized and characterized for use in pharmacokinetic studies?

  • Methodological Answer : The synthesis of this compound involves deuterium incorporation at specific positions (e.g., methyl or aromatic groups) to ensure isotopic stability. Characterization typically employs nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>98%) . High-performance liquid chromatography (HPLC) with optimized parameters (e.g., methanol/ammonium formate buffer at pH 5.8, flow rate 1.0 mL/min, UV detection at 213 nm) ensures analytical specificity and reproducibility .

Q. What experimental design considerations are critical for comparing the metabolic stability of this compound with its non-deuterated counterpart?

  • Methodological Answer : Use a crossover study design with liver microsomes or hepatocytes to assess metabolic half-life. Employ LC-MS/MS for quantification, ensuring deuterium’s kinetic isotope effect (KIE) is accounted for in data interpretation. Parameters like incubation time, enzyme concentration, and substrate depletion curves must be standardized to minimize variability .

Q. How can researchers optimize HPLC conditions for quantifying this compound in biological matrices?

  • Methodological Answer : Utilize response surface methodology (RSM) to optimize mobile phase composition (e.g., 44:56 methanol/14 mM ammonium formate buffer, pH 5.8), column type (C18), and detection wavelength (213 nm). Validate the method for linearity (e.g., 1–100 µg/mL), precision (RSD <2%), and recovery (>95%) using spiked plasma samples .

Advanced Research Questions

Q. How do discrepancies arise between in vitro receptor binding assays and in vivo efficacy studies of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from differences in bioavailability, protein binding, or metabolite activity. Address these by integrating physiologically based pharmacokinetic (PBPK) modeling with receptor occupancy studies (e.g., PET imaging of D2 receptors). Clinical subgroup analyses (e.g., patients with/without prophylactic antiemetics) can further clarify efficacy .

Q. What methodologies are effective for tracing this compound’s metabolic pathways using stable isotope labeling?

  • Methodological Answer : Combine high-resolution MS (HR-MS) with isotopic pattern filtering to identify deuterated metabolites. Fragment ion analysis distinguishes between phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites. Use metabolic flux analysis in tandem with isotopomer distributions to quantify pathway contributions .

Q. How should researchers validate the specificity of this compound in complex biological samples when co-administered with other antiemetics?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions unique to this compound (e.g., m/z 389 → 201) to avoid interference. Cross-validate with blank matrices and evaluate matrix effects (e.g., ion suppression/enhancement) using post-column infusion .

Q. What strategies can reconcile contradictory clinical trial data on the necessity of prophylactic antiemetics with this compound?

  • Methodological Answer : Conduct a meta-analysis of trials (e.g., SL-APO Phase III data) stratified by antiemetic use. Apply multivariate regression to adjust for confounding variables (e.g., dosing regimen, patient demographics). Mechanistic studies (e.g., emetic threshold modeling in animal cohorts) can further elucidate context-dependent efficacy .

Methodological Considerations for Data Analysis

  • Statistical Rigor : Use tools like Design Expert for 3D surface plots to visualize interactions between variables (e.g., pH, buffer strength) during method optimization .
  • Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data archiving, ensuring transparency in pharmacokinetic or receptor binding studies .
  • Ethical Compliance : For clinical data, follow protocols for human subject research, including informed consent and IRB approvals, as highlighted in biomedical research guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.